Sildenafil HCl

Description

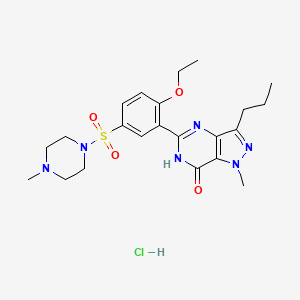

Sildenafil HCl (sildenafil hydrochloride), the active pharmaceutical ingredient in Viagra®, is a selective phosphodiesterase type 5 (PDE5) inhibitor first synthesized by Pfizer scientists in the 1990s . Its citrate salt form, sildenafil citrate, is widely used to treat erectile dysfunction (ED) and pulmonary arterial hypertension (PAH) by enhancing nitric oxide-mediated vasodilation . Structurally, sildenafil contains a pyrazolopyrimidinone core with sulfonyl and piperazine substituents (chemical formula: C₂₂H₃₀N₆O₄S·HCl) .

Mechanism of Action: Sildenafil inhibits PDE5, increasing cyclic guanosine monophosphate (cGMP) levels in smooth muscle cells, which promotes relaxation and improves blood flow to the corpus cavernosum (for ED) and pulmonary vasculature (for PAH) .

Propriétés

IUPAC Name |

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S.ClH/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUVUKKQXAXKHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Sildenafil HCl, commonly known as Viagra, is a selective inhibitor of phosphodiesterase type 5 (PDE5) and is primarily used to treat erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). This article explores its biological activity, including mechanisms of action, pharmacokinetics, efficacy in clinical studies, and potential side effects.

Sildenafil functions by inhibiting PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By preventing cGMP breakdown, sildenafil enhances the effects of nitric oxide (NO), leading to increased cGMP levels in smooth muscle cells. This results in relaxation of vascular smooth muscle and increased blood flow to the penis, facilitating erection during sexual stimulation .

Pharmacokinetics

- Absorption : Sildenafil is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 30 to 120 minutes post-dose.

- Half-life : The elimination half-life is about 4 hours, allowing for once-daily dosing in many cases.

- Metabolism : It is primarily metabolized in the liver by cytochrome P450 enzymes, with the major metabolite being N-desmethylsildenafil, which retains some PDE5 inhibitory activity .

Clinical Efficacy

Numerous clinical trials have demonstrated sildenafil's efficacy in treating ED. A meta-analysis of randomized controlled trials reported that sildenafil significantly improves erectile function compared to placebo. The following table summarizes key findings from various studies:

| Dosing (mg) | Number of Trials | Sildenafil Success (%) | Placebo Success (%) | Relative Benefit (95% CI) | NNT (95% CI) |

|---|---|---|---|---|---|

| 25 | 3 | 39 | 16 | 2.6 (2.0 to 3.3) | 4.4 (3.4 to 6.2) |

| 50 | 5 | 53 | 17 | 3.3 (2.7 to 4.0) | 2.8 (2.4 to 3.3) |

| 100 | 5 | 54 | 17 | 3.3 (2.7 to 4.1) | 2.7 (2.4 to 3.2) |

| Dose Optimized | 3 | 60 | 19 | 3.2 (2.6 to 4.0) | 2.4 (2.1 to 2.9) |

These results indicate that higher doses correlate with improved success rates in achieving erections .

Case Studies

- Post-Prostatectomy Patients : A study involving men after bilateral nerve-sparing radical prostatectomy showed a response rate of approximately 76% when treated with sildenafil, highlighting its effectiveness in patients with erectile dysfunction secondary to surgical procedures .

- Patients with Comorbid Conditions : Research has shown that sildenafil is effective even among patients with cardiovascular conditions or those on multiple antihypertensive medications, demonstrating its broad applicability across different patient populations .

Safety and Side Effects

Sildenafil is generally well-tolerated; however, some users report side effects such as headaches, flushing, dyspepsia, and visual disturbances. The incidence of adverse events is higher in patients taking sildenafil compared to placebo but remains manageable:

Applications De Recherche Scientifique

Treatment of Erectile Dysfunction

Efficacy and Mechanism of Action

Sildenafil functions as a selective inhibitor of phosphodiesterase type 5 (PDE5), which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, resulting in enhanced erectile function. A systematic review and meta-analysis indicated that sildenafil significantly improves erectile function compared to placebo, with a number needed to treat (NNT) of approximately 2 for one man to achieve improved erections .

Clinical Studies

A notable study involving 2,283 men demonstrated that 83% of those treated with sildenafil reported at least one successful sexual intercourse attempt during treatment, compared to only 45% in the placebo group . Long-term studies have confirmed the safety and efficacy of sildenafil over extended periods, with minimal adverse effects leading to discontinuation .

Treatment of Pulmonary Arterial Hypertension

Sildenafil is also approved for treating PAH, where it works by relaxing blood vessels in the lungs and enhancing blood flow. Clinical trials have shown that sildenafil improves exercise capacity and hemodynamics in patients with PAH classified as WHO functional class II and III .

Key Findings

- Improvement in Exercise Capacity : In pediatric populations, sildenafil has been shown to enhance oxygen consumption during exercise, indicating significant improvements in physical performance .

- Safety Profile : The drug exhibits a favorable safety profile with few serious adverse events reported during clinical trials .

Potential Use in COVID-19

Recent studies have explored sildenafil's potential role in managing COVID-19 complications. Its ability to inhibit PDE5 may help reduce pulmonary vasoconstriction associated with the disease. Preliminary clinical trials are underway to evaluate its efficacy in improving outcomes for patients suffering from COVID-19-related complications .

Cancer Treatment

Sildenafil has shown promise in cancer research, particularly concerning colorectal cancer. Studies indicate that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- Colorectal Cancer : Administration of sildenafil has been linked to reduced tumor growth and enhanced effectiveness when combined with other chemotherapeutic agents like doxorubicin .

- Type 2 Diabetes : In diabetic patients, sildenafil has been observed to improve metabolic control and endothelial function, which may have implications for diabetes-related complications .

Comparative Efficacy Table

The following table summarizes the efficacy of sildenafil across different applications:

| Application | Primary Outcome | Efficacy Evidence |

|---|---|---|

| Erectile Dysfunction | Improved sexual function | Meta-analysis: NNT = 2 for improved erections |

| Pulmonary Arterial Hypertension | Enhanced exercise capacity | Significant improvements in hemodynamics |

| COVID-19 | Potential reduction in pulmonary complications | Ongoing clinical trials |

| Cancer (Colorectal) | Inhibition of cancer cell proliferation | Significant tumor growth suppression observed |

| Type 2 Diabetes | Improved metabolic control | Reduction in glycosylated hemoglobin levels |

Comparaison Avec Des Composés Similaires

Comparison with Similar PDE5 Inhibitors

Sildenafil is one of three widely prescribed PDE5 inhibitors, alongside vardenafil HCl (Levitra®) and tadalafil (Cialis®). Below is a detailed comparison:

Structural and Molecular Similarities

All three share a heterocyclic core but differ in substituents, affecting solubility and binding affinity:

| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| Sildenafil HCl | Pyrazolopyrimidinone | Sulfonyl group, piperazine ring | 666.67 |

| Vardenafil HCl | Imidazotriazinone | Ethyl group, benzodiazepine ring | 579.11 |

| Tadalafil | β-Carboline | Dihydroxypropyl side chain | 389.41 |

Sildenafil analogues designed via scaffold hopping retain similar electrostatic potentials and shape, as shown by molecular modeling (EON-ET-Combo scores > 0.7) .

Pharmacokinetic Profiles

| Parameter | This compound | Vardenafil HCl | Tadalafil |

|---|---|---|---|

| Tₘₐₓ (h) | 0.5–1.5 | 0.7–1.2 | 2.0 |

| t₁/₂ (h) | 3.7–4.5 | 4.0–5.0 | 17.5 |

| Duration (h) | 4–6 | 4–6 | 36 |

| Protein Binding | 96% | 95% | 94% |

| Excretion | Feces (80%) | Feces (91–95%) | Feces (61%) |

Sildenafil and vardenafil exhibit rapid onset but short duration, while tadalafil’s prolonged half-life supports once-daily dosing .

Drug Interactions and Transport

Key Research Findings

Synthesis and Impurities : Improved chlorosulfonation methods yield sildenafil with >95% purity, minimizing impurities like desmethylsildenafil .

Combination Therapies : Sildenafil + tramadol HCl enhances premature ejaculation treatment efficacy (IELT increase: 1.3 min vs. 0.5 min for placebo) .

Thermal Stability : Sildenafil citrate degrades <0.5% under stress conditions (0.1 M HCl/NaOH), confirming formulation robustness .

Q & A

Basic Research Questions

Q. How can researchers validate the stability of Sildenafil HCl in acidic buffers for in vitro assays?

- Methodological Answer : Stability testing involves preparing this compound solutions in varying HCl concentrations (e.g., 0.01 N HCl) and analyzing degradation kinetics using HPLC or UV-Vis spectrophotometry. Calibration curves (e.g., regression equation: ) must follow Lambert-Beer’s law with for validity . Accelerated stability studies under thermal stress (40°C/75% RH) can predict shelf-life.

Q. What are the key physicochemical parameters to prioritize in preformulation studies of this compound?

- Answer : Focus on solubility (3.5 mg/mL in water, 5.8 mg/mL in 1M HCl), partition coefficient (log P = 2.7), and pKa values (tertiary amine: 6.53; pyrimidirone: 9.17) to predict ionization and bioavailability . Differential scanning calorimetry (DSC) and FTIR ensure no excipient interactions .

Q. How to design a dose-response study for this compound in animal models of pulmonary hypertension?

- Answer : Use monocrotaline (MCT)-induced pulmonary hypertension in rats. Dissolve MCT in 0.5 N HCl (pH-adjusted to 7.4) and administer Sildenafil orally (e.g., 0.2 mg/mL in drinking water). Measure hemodynamic parameters (e.g., right ventricular systolic pressure) and cytokine profiles (e.g., IL-6, TNF-α) via ELISA .

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacokinetic data for this compound across species?

- Answer : Perform cross-species comparative studies using physiologically based pharmacokinetic (PBPK) modeling. Adjust for cytochrome P450 3A4/5 metabolism variability and protein binding differences. Validate with in vitro hepatocyte assays and in vivo plasma concentration-time profiles .

Q. What experimental strategies can identify off-target effects of this compound in non-PDE5 pathways?

- Answer : Use high-throughput screening (e.g., kinase inhibition assays) and cheminformatics tools (e.g., PubChem similarity searches for structural analogs like Udenafil). Validate hits via RNA-seq to map transcriptomic changes in MAPK/NF-κB pathways .

Q. How to optimize orodispersible tablet formulations for enhanced this compound dissolution in geriatric patients?

- Answer : Employ quality-by-design (QbD) principles:

- Critical Material Attributes (CMAs) : Superdisintegrants (e.g., crospovidone) concentration (5–10% w/w).

- Critical Process Parameters (CPPs) : Direct compression pressure (10–15 kN).

- In vitro tests : Disintegration time (<30 sec) and dissolution in simulated salivary fluid (pH 6.8) .

Data Analysis & Interpretation

Q. How to systematically analyze conflicting clinical trial outcomes for this compound in erectile dysfunction?

- Answer : Conduct a Cochrane-style systematic review:

- Search strategy : Use PubMed/EMBASE terms ("Sildenafil citrate" AND "erectile dysfunction" AND "randomized controlled trial").

- Risk of bias : Apply GRADE criteria to assess blinding, attrition, and selection bias.

- Meta-analysis : Pool data using fixed/random-effects models for efficacy endpoints (e.g., IIEF-5 scores) .

Q. What statistical methods are appropriate for nonlinear pharmacokinetic modeling of this compound?

- Answer : Use non-compartmental analysis (NCA) for AUC and , and nonlinear mixed-effects modeling (NONMEM) for population PK. Account for covariates (e.g., age, hepatic impairment) via stepwise covariate modeling (SCM) .

Ethical & Regulatory Considerations

Q. How to ensure ethical compliance in human trials testing novel this compound formulations?

- Answer : Submit protocols to Institutional Review Boards (IRBs) with:

- Inclusion criteria : Males aged 18–65 with confirmed erectile dysfunction.

- Informed consent : Disclose risks (e.g., hypotension, priapism) and alternatives (e.g., tadalafil).

- Data monitoring : Independent DSMBs for adverse event adjudication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.